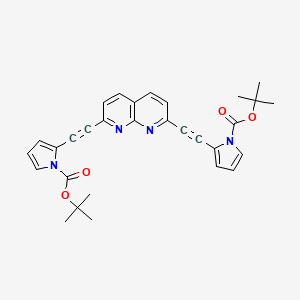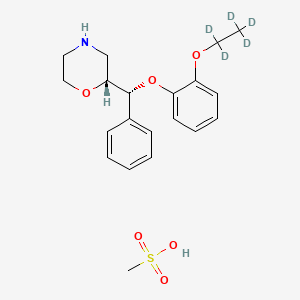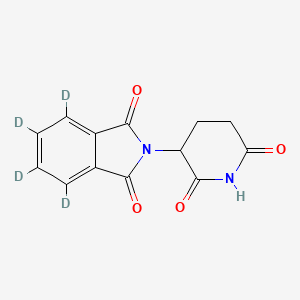
Benzylhydrochlorothiazide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzylhydrochlorothiazide-d5 is the deuterium labeled Benzylhydrochlorothiazide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of Benzylhydrochlorothiazide-d5 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular formula of Benzylhydrochlorothiazide-d5 is C14H9D5ClN3O4S2, and it has a molecular weight of 392.89 .
Physical And Chemical Properties Analysis
Benzylhydrochlorothiazide-d5 has a molecular weight of 392.89 and a molecular formula of C14H9D5ClN3O4S2 . Further physical and chemical properties are not explicitly mentioned in the available resources.
Scientific Research Applications
Development of Antitumor Agents
Antitumor Benzothiazole Prodrug Development A series of potent and selective antitumor benzothiazoles were developed, tracing from the initial discovery of a lead compound to the identification of a clinical candidate, Phortress. This development involved understanding the mechanism of action, including selective cell uptake, AhR binding, and the conversion of the drug into a reactive intermediate leading to cell death. Advances in synthetic chemistry and pharmacokinetics were crucial in this process, particularly in the design of water-soluble prodrugs for parenteral administration (Bradshaw & Westwell, 2004).
Exploration of Heterocyclic Compounds
Synthesis and Chemistry of Benzothiadiazine Derivatives The review summarizes over fifty years of research on 1,2,3-Benzothiadiazine 1,1-dioxide derivatives, highlighting their synthesis, reactions, and potential therapeutic applications. These compounds, including chlorothiazide and hydrochlorothiazide, are explored for their application in treating various diseases, underlining the significance of structural features in their research and therapeutic use (Gyűjtő et al., 2020).
Potential Antimicrobial Applications
Antitubercular Agents Derived from Benzothiazole A series of benzamide scaffolds derived from thiazinone ring opening of PBTZ169 were identified as anti-TB agents. Compounds exhibited excellent in vitro activity against Mycobacterium tuberculosis, suggesting their potential as lead compounds for future antitubercular drug discovery (Li et al., 2018).
Neuroprotective Research
Benzothiazole/Piperazine Derivatives Against Cognitive Deficits In a study targeting Alzheimer's disease, benzothiazole-piperazine compounds were synthesized, showing significant inhibitory potencies against acetylcholinesterase. These compounds improved learning and memory parameters in animal models, indicating their potential as anti-Alzheimer agents (Ozkay et al., 2012).
properties
IUPAC Name |
6-chloro-1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSMIJUDVUASQ-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylhydrochlorothiazide-d5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

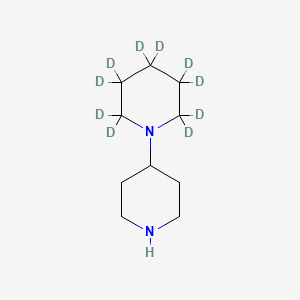
![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)
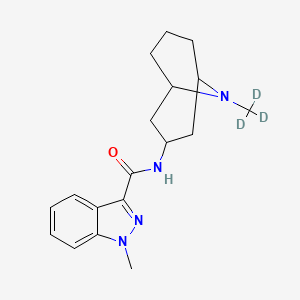


![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)
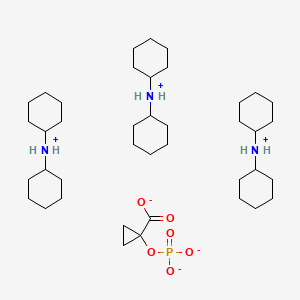
methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)
